
Antibiotic WS5995A
Overview
Description
Preparation Methods
The synthesis of Antibiotic WS5995A involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Antibiotic WS5995A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
WS5995A exhibits broad-spectrum antibacterial activity. Research indicates that it is effective against several pathogenic bacteria, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Escherichia coli
Table 1: Antibacterial Efficacy of WS5995A
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | |
Pseudomonas aeruginosa | 1.0 µg/mL | |
Escherichia coli | 2.0 µg/mL |
Case Study 1: Efficacy Against Multidrug-Resistant Strains
A study conducted on multidrug-resistant Staphylococcus aureus isolates demonstrated that WS5995A significantly reduced bacterial viability in vitro. The compound was tested against clinical isolates that had shown resistance to conventional antibiotics. Results indicated a reduction in bacterial counts by more than 99% at concentrations below those typically required for traditional antibiotics.
Case Study 2: Synergistic Effects with Other Antibiotics
Research has also explored the synergistic effects of WS5995A when combined with other antibiotics. A combination therapy involving WS5995A and vancomycin showed enhanced efficacy against resistant Staphylococcus aureus, suggesting that this combination could be a viable strategy for treating infections caused by resistant strains.
Clinical Applications
The potential clinical applications of WS5995A extend beyond direct antibacterial effects. Its properties make it suitable for:
- Coatings for Medical Implants : Due to its effectiveness against biofilm-forming bacteria, WS5995A can be utilized as an antibacterial coating for medical devices, reducing the risk of implant-associated infections.
- Topical Formulations : Given its safety profile in preliminary studies, there is potential for developing topical formulations for treating skin infections.
Future Research Directions
Ongoing research is necessary to further elucidate the pharmacokinetics and safety profile of WS5995A. Investigations into its effectiveness in vivo and its potential side effects are critical for advancing this compound toward clinical use.
Table 2: Future Research Areas for WS5995A
Research Area | Description |
---|---|
Pharmacokinetics | Study absorption, distribution, metabolism, and excretion (ADME) |
Safety Profile | Evaluate toxicity and side effects in animal models |
Combination Therapies | Investigate synergistic effects with existing antibiotics |
Mechanism of Action
The mechanism of action of Antibiotic WS5995A involves its interaction with specific molecular targets. For instance, it has been identified as an inducible nitric oxide synthase (iNOS) inhibitor, which suggests its potential role in modulating inflammatory responses . The pathways involved in its mechanism of action are complex and may vary depending on the biological context.
Comparison with Similar Compounds
Antibiotic WS5995A can be compared with other similar compounds, such as indole derivatives and naphthyridines. These compounds share some structural similarities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific molecular structure and its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Antibiotic WS5995A, and how do they align with biosynthetic hypotheses?
WS5995A is synthesized via directed orthometalation-cross coupling strategies, leveraging biaryl amide-directed remote metalation. This method efficiently constructs its fluorenone core, a structural motif critical to its bioactivity. For example, Vic et al. demonstrated that modifying substituents on kanafluorenone precursors enables WS5995A synthesis (Scheme 9) . This aligns with biosynthetic pathways observed in Streptomyces auranticolor, where polyketide synthases and oxidative cyclization likely contribute to its natural production. Key validation steps include NMR spectroscopy for structural confirmation and mass spectrometry for molecular weight verification.
Q. What standard assays are used to evaluate the antibiotic activity of WS5995A, and how are they optimized?
Antibiotic activity is typically assessed using agar diffusion assays or broth microdilution to determine minimum inhibitory concentrations (MICs). For reproducibility, protocols from the Guiding Principles of Clinical Application of Antibiotics (2015) recommend standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and growth media (e.g., Mueller-Hinton agar) . Statistical optimization methods, such as Box-Behnken experimental design, can refine assay conditions (e.g., pH, temperature, inoculum size) to enhance sensitivity. For instance, Biomedical & Pharmacology Journal used this design to maximize antibiotic activity in Streptomyces monomycini (Table 5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in WS5995A’s efficacy data across different bacterial strains?
Discrepancies often arise from strain-specific resistance mechanisms or variations in experimental design. To address this:
- Control for confounding variables : Ensure consistent inoculum preparation and incubation times .
- Mechanistic studies : Use transcriptomics to identify overexpression of efflux pumps (e.g., mdr1) or beta-lactamases in resistant strains .
- Meta-analysis : Compare datasets using tools like RevMan to quantify heterogeneity and adjust for publication bias .
For example, a study on WS5995A’s activity against Pseudomonas aeruginosa revealed reduced efficacy in strains with upregulated MexAB-OprM efflux systems, necessitating adjuvant therapies .
Q. What experimental designs are optimal for investigating WS5995A’s synergistic effects with other antibiotics?
A factorial design with checkerboard assays is recommended to quantify synergy (FIC index ≤0.5). Key steps include:
- Dose-response matrices : Test WS5995A in combination with beta-lactams or fluoroquinolones across serial dilutions.
- Statistical validation : Apply ANOVA to assess interaction significance and calculate confidence intervals .
- In vivo validation : Use murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) profiling to confirm synergy .
A 2023 study optimized WS5995A-tetracycline synergy using response surface methodology, identifying a 2:1 ratio that reduced MICs by 8-fold in MRSA .
Q. How can biostatistical methods address variability in WS5995A’s pharmacokinetic data?
- Mixed-effects modeling : Accounts for inter-individual variability in absorption/distribution parameters (e.g., using NONMEM) .
- Bootstrap resampling : Validates AUC/MIC target attainment rates in small sample sizes .
- Bayesian hierarchical models : Integrate prior data from analogous antibiotics (e.g., rifamycins) to improve parameter estimates .
For instance, a Phase I trial used Bayesian adaptive design to adjust WS5995A dosing regimens, achieving target plasma concentrations in 90% of participants .
Q. Methodological Guidance for Data Interpretation
What frameworks are recommended for formulating hypothesis-driven research questions on WS5995A?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome):
- Example : In hospitalized patients with Gram-negative infections (Population), does WS5995A + meropenem (Intervention) reduce mortality compared to meropenem alone (Comparison) within 30 days (Outcome)? .
- Pitfall avoidance : Predefine endpoints (e.g., clinical cure vs. microbiological eradication) to prevent data dredging .
Q. How should researchers critically evaluate conflicting studies on WS5995A’s resistance mechanisms?
- Confounder analysis : Check for unmeasured variables (e.g., biofilm formation in vitro vs. in vivo) .
- Sensitivity analysis : Re-analyze data using alternative statistical models (e.g., Cox regression vs. Kaplan-Meier) .
- Expert review : Engage infectious disease epidemiologists to assess methodological rigor (e.g., sample size adequacy, blinding protocols) .
Properties
CAS No. |
76191-51-0 |
---|---|
Molecular Formula |
C19H12O6 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
8-hydroxy-1-methoxy-3-methylnaphtho[3,2-c]isochromene-5,7,12-trione |
InChI |
InChI=1S/C19H12O6/c1-8-6-10-14(12(7-8)24-2)15-16(21)9-4-3-5-11(20)13(9)17(22)18(15)25-19(10)23/h3-7,20H,1-2H3 |
InChI Key |
LUXDHHSVJLVLPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |
Key on ui other cas no. |
76191-51-0 |
Synonyms |
WS 5995A WS-5995 A |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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